molecular formula C39H76NaO8P B15156816 1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt)

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt)

Cat. No.: B15156816
M. Wt: 727.0 g/mol
InChI Key: ALPWRKFXEOAUDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is a phospholipid commonly used in scientific research and industrial applications. It is a form of phosphatidic acid, which is a major component of cell membranes. This compound is known for its unique chemical properties that make it an effective tool for encapsulating drugs and delivering them to specific targets in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is typically synthesized through a series of chemical reactions involving the esterification of stearic acid with glycerol, followed by phosphorylation. The process involves the following steps:

Industrial Production Methods: Industrial production of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification and crystallization steps to ensure the final product meets the required standards .

Chemical Reactions Analysis

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the fatty acid chains.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: The phosphate group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It acts as a stabilizer and emulsifier, improving the solubility and bioavailability of encapsulated drugs. The compound interacts with specific molecular targets and pathways, including those involved in cell signaling and membrane dynamics .

Comparison with Similar Compounds

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and phosphate group. Similar compounds include:

These comparisons highlight the uniqueness of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) in terms of its fatty acid composition and its specific applications in research and industry.

Properties

IUPAC Name

sodium;2,3-di(octadecanoyloxy)propyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPWRKFXEOAUDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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